molecular formula C24H25N3O4 B4194308 N-ethyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-phenylacetamide

N-ethyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-phenylacetamide

Cat. No. B4194308
M. Wt: 419.5 g/mol
InChI Key: QRLBNCAXEBNIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-phenylacetamide is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as EMA-401 and has been studied for its potential use as a pain medication. The purpose of

Mechanism of Action

N-ethyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-phenylacetamide blocks the activity of Nav1.7 sodium channels by binding to a specific site on the channel. This prevents the influx of sodium ions into nerve cells, which in turn reduces the transmission of pain signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in preclinical models. In animal studies, this compound has been shown to reduce pain behaviors in models of inflammatory and neuropathic pain. It has also been shown to have a long duration of action, suggesting that it may be effective as a long-term pain medication.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-phenylacetamide in lab experiments is that it has a specific target (Nav1.7 sodium channels) and a well-defined mechanism of action. This makes it a useful tool for studying pain transmission and developing new pain medications. One limitation is that the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on N-ethyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-phenylacetamide. One area of interest is the development of more potent and selective Nav1.7 sodium channel blockers based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other pain medications to achieve greater pain relief. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

N-ethyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-phenylacetamide has been studied for its potential use as a pain medication. In preclinical studies, this compound has been shown to block the activity of a specific type of sodium channel called Nav1.7, which is involved in the transmission of pain signals. This suggests that this compound may be effective in treating chronic pain conditions.

properties

IUPAC Name

N-ethyl-2-[3-(2-morpholin-4-yl-2-oxoacetyl)indol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-2-27(18-8-4-3-5-9-18)22(28)17-26-16-20(19-10-6-7-11-21(19)26)23(29)24(30)25-12-14-31-15-13-25/h3-11,16H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLBNCAXEBNIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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